molecular formula C28H21NO B12890934 4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl- CAS No. 102301-79-1

4(1H)-Isoquinolinone, 3-(4-methylphenyl)-1,1-diphenyl-

Cat. No.: B12890934
CAS No.: 102301-79-1
M. Wt: 387.5 g/mol
InChI Key: ZJZFGYBKUQCSEQ-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one: is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes two phenyl groups, a p-tolyl group, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: β-phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)

    Solvents: Common solvents include ethanol, methanol, or acetic acid

    Temperature: The reaction is usually carried out at elevated temperatures (50-100°C)

    Time: Reaction times can vary from several hours to overnight

Industrial Production Methods

Industrial production of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain pure product

    Quality control: Rigorous testing to ensure the compound meets industry standards

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinolinone core to isoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products

    Oxidation products: Quinone derivatives

    Reduction products: Isoquinoline derivatives

    Substitution products: Various substituted isoquinolinones

Scientific Research Applications

1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one has several scientific research applications:

    Pharmaceuticals: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory, anti-cancer, or anti-microbial properties.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The isoquinolinone core can bind to active sites, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylisoquinolin-4(1H)-one: Lacks the p-tolyl group, which may affect its chemical reactivity and applications.

    3-(p-Tolyl)isoquinolin-4(1H)-one: Lacks the diphenyl groups, potentially altering its physical and chemical properties.

Uniqueness

1,1-Diphenyl-3-(p-tolyl)isoquinolin-4(1H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which contribute to its distinct chemical behavior and potential applications. The combination of these groups with the isoquinolinone core enhances its versatility in various chemical reactions and research applications.

Properties

CAS No.

102301-79-1

Molecular Formula

C28H21NO

Molecular Weight

387.5 g/mol

IUPAC Name

3-(4-methylphenyl)-1,1-diphenylisoquinolin-4-one

InChI

InChI=1S/C28H21NO/c1-20-16-18-21(19-17-20)26-27(30)24-14-8-9-15-25(24)28(29-26,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19H,1H3

InChI Key

ZJZFGYBKUQCSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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